2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid
Description
This compound (CAS: 1445951-15-4, Molecular Formula: C₁₁H₁₉NO₅, Molecular Weight: 245.27 g/mol) is a functionalized azetidine derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen.
- A 3-ethoxy substituent on the azetidine ring.
- An acetic acid moiety attached to the 3-position of the azetidine.
It is primarily used as a building block in organic synthesis, particularly in medicinal chemistry for the development of peptide mimics or small-molecule drugs . The Boc group enhances solubility and stability during synthetic steps, while the ethoxy group modulates steric and electronic properties.
Properties
IUPAC Name |
2-[3-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-12(6-9(14)15)7-13(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKXCSJAIPUGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
The azetidine core is typically constructed via cyclization of linear precursors. For example, 3-ethoxyazetidine can be synthesized through intramolecular nucleophilic substitution of a 1,3-diamine precursor with an ethoxy-leaving group. Alternatively, reductive amination of γ-keto esters or ketones offers a route to functionalized azetidines.
Example Protocol (Adapted from):
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Precursor Synthesis : React 3-ethoxy-1,3-diaminopropane with ethyl bromoacetate to form a linear diamine ester.
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Cyclization : Treat with NaH in THF to induce ring closure, yielding 3-ethoxyazetidine.
Boc Protection of the Azetidine Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step is critical for preventing unwanted side reactions during subsequent functionalization.
Optimized Conditions (Derived from):
-
Reagents : Boc anhydride (1.2 eq), DMAP (0.1 eq), triethylamine (2 eq).
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Solvent : Dichloromethane (DCM), 0°C to room temperature.
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Yield : 85–92% after column chromatography.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced via alkylation or Michael addition. A common approach involves reacting the Boc-protected azetidine with ethyl bromoacetate, followed by saponification.
Stepwise Procedure (Based on):
-
Alkylation : Stir Boc-protected 3-ethoxyazetidine with ethyl bromoacetate and K₂CO₃ in acetonitrile (60°C, 12 hrs).
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Hydrolysis : Treat the ester intermediate with LiOH in THF/H₂O (rt, 4 hrs) to yield the carboxylic acid.
Detailed Stepwise Synthesis
Synthesis of 3-Ethoxyazetidine
Method A (Cyclization of 1,3-Diamines):
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Starting Material : 1,3-Dibromo-2-ethoxypropane.
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Reaction with Ammonia : React with aqueous NH₃ (28%) at 80°C for 24 hrs to form 3-ethoxyazetidine hydrobromide.
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Neutralization : Treat with NaOH to isolate the free base.
Method B (Reductive Amination):
Boc Protection and Acetic Acid Installation
Key Steps:
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Boc Protection : As described in Section 2.2.
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Alkylation with Ethyl Bromoacetate :
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Conditions : K₂CO₃, acetonitrile, reflux.
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Monitoring : TLC (Hexane:EtOAc = 3:1).
-
-
Ester Hydrolysis :
Reaction Mechanisms and Optimization
Cyclization Mechanism
Intramolecular nucleophilic displacement forms the azetidine ring. The ethoxy group’s electron-donating effect stabilizes the transition state, enhancing cyclization efficiency.
Boc Protection Kinetics
DMAP catalyzes the reaction by activating Boc anhydride, facilitating rapid amine protection without ring opening.
Alkylation Challenges
Steric hindrance from the Boc group necessitates polar aprotic solvents (e.g., acetonitrile) to improve reagent diffusion.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
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HPLC : >99% purity after recrystallization from ethyl acetate/hexane.
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Yield Improvement : Use of Raney nickel in hydrogenation steps increases yield by 15%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization (Method A) | 65 | 98 | Short reaction time |
| Reductive Amination | 72 | 99 | Higher stereoselectivity |
| Alkylation-Hydrolysis | 78 | 99.5 | Scalability |
Challenges and Solutions
Steric Hindrance
The Boc group impedes alkylation; using excess ethyl bromoacetate (1.5 eq) mitigates this.
Acid Sensitivity
The azetidine ring is prone to acid-catalyzed ring opening. Neutral hydrolysis conditions (LiOH instead of HCl) prevent degradation.
Applications and Derivatives
The compound serves as an intermediate for β₃-adrenergic receptor agonists (e.g., Mirabegron analogs). Functionalization at the acetic acid position enables drug candidate diversification .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, oxalyl chloride for mild deprotection, and various bases such as sodium hydroxide and DMAP for protection and substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, while substitution reactions can yield a variety of functionalized azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound is explored for its role as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases.
- Interaction studies are critical for understanding the pharmacodynamics and pharmacokinetics of the compound, which are essential for assessing its therapeutic viability.
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid may exhibit anticancer properties. Similar compounds have shown significant inhibitory effects on cancer cell lines, indicating potential applications in cancer therapy .
- For instance, compounds with related structures have been tested against leukemia and CNS cancer cell lines, demonstrating promising results that warrant further investigation .
Organic Synthesis Applications
-
Synthesis of Derivatives :
- The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions enables the production of numerous derivatives with tailored properties for specific applications .
- Multi-step synthetic routes involving this compound can yield derivatives that are valuable in research and industrial applications.
-
Modification for Enhanced Activity :
- Researchers focus on modifying the azetidine ring or substituents to enhance the compound's biological activity or to create derivatives with specific therapeutic properties.
Several studies have been conducted to explore the applications of this compound:
- Case Study on Anticancer Activity : A study investigated the anticancer effects of several derivatives based on similar structures, revealing that modifications could lead to significant cytotoxicity against various cancer cell lines .
- Synthesis and Characterization : Research has focused on synthesizing derivatives from this compound to evaluate their pharmacological properties, including potential as anticancer agents or other therapeutic uses .
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This compound can also participate in various chemical reactions, such as oxidation and substitution, through its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
The following table compares key derivatives with modifications to the azetidine substituents:
Key Observations:
Functional Group Modifications
Carboxylic Acid Derivatives
- tert-Butyl 3-(2-Ethoxy-2-Oxoethyl)Azetidine-1-Carboxylate (CAS: Not provided): An ethyl ester analog of the target compound. The ester group increases lipophilicity and is often used as a prodrug strategy .
- 2-(4-Boc-Piperazinyl)-2-(3-Bromo-Phenyl)Acetic Acid (CAS: Not provided): Replaces azetidine with a piperazine ring, introducing a bulkier aromatic group. This modification is relevant for targeting specific enzyme pockets .
Chiral and Complex Derivatives
- (S)-1-(tert-Butoxycarbonyl)Azetidine-2-Carboxylic Acid (CAS: 228857-58-7): Incorporates chirality at the azetidine 2-position, critical for enantioselective synthesis .
- 2-Amino-3-(tert-Butoxycarbonyl)Azetidin-1-YlAcetic Acid (CAS: 64618-23-1): Combines azetidine with an indole moiety, expanding π-π stacking interactions in drug-receptor binding .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid, with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol, represents a significant compound in medicinal chemistry due to its unique structural features, including an azetidine ring and a carboxylic acid functionality. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Molecular Formula: C₁₂H₂₁NO₅
- Molecular Weight: 259.30 g/mol
- CAS Number: 1696862-87-9
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route often includes:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the tert-butoxycarbonyl (Boc) protecting group for amines.
- Carboxylic acid functionalization to yield the final product.
These steps require careful control of reaction conditions to achieve high yields and purity.
The biological activity of this compound is primarily linked to its role as an inhibitor of acetyl-CoA carboxylases (ACC). ACC plays a crucial role in fatty acid biosynthesis and metabolism, making it a target for therapeutic intervention in metabolic disorders such as obesity and diabetes.
Inhibition Studies:
Research indicates that compounds structurally similar to this compound exhibit potent inhibition of ACC enzymes, resulting in:
- Reduced levels of malonyl-CoA.
- Altered lipid metabolism leading to decreased fatty acid synthesis and increased oxidation.
Case Studies
- Study on ACC Inhibition:
- Antiparkinson Activity:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid | C₁₀H₁₇NO₄ | Lacks ethoxy group; simpler structure |
| 2-{1-[tert-butoxycarbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid | C₁₂H₁₅NO₄ | Indole ring instead of azetidine |
| 2-(1-(Boc)-pyrrolidin-2-yl)acetic acid | C₁₀H₁₇NO₄ | Pyrrolidine ring; different cyclic structure |
The uniqueness of this compound lies in its combination of an azetidine ring with an ethoxy group and a carboxylic acid functionality, which may confer distinct biological properties compared to similar compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can tert-butyl protection be optimized?
Methodological Answer:
The tert-butoxycarbonyl (Boc) group is critical for protecting the azetidine nitrogen during synthesis. A validated approach involves:
- Step 1: Alkylation of the azetidine ring using tert-butyl chloroacetate or similar reagents to introduce the Boc group .
- Step 2: Ethoxy functionalization via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis .
- Step 3: Acidic cleavage (e.g., trifluoroacetic acid) to deprotect the Boc group post-reaction. Monitor reaction progress via TLC or HPLC to confirm intermediate stability .
Key Data:
- Molecular formula: C₁₈H₂₃NO₄ .
- Storage during synthesis: Maintain at -18°C under nitrogen to prevent degradation .
Basic: How should researchers characterize purity and structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- 1H/13C NMR: Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine ring geometry .
- HPLC-MS: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and acetic acid carboxyl groups .
Note: Cross-validate results with elemental analysis (C, H, N) for quantitative composition .
Advanced: How can computational reaction design minimize trial-and-error synthesis?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Step 1: Simulate reaction pathways to identify transition states and energy barriers for azetidine functionalization .
- Step 2: Use machine learning to correlate solvent polarity (e.g., DMF vs. THF) with reaction yields .
- Step 3: Validate predictions via small-scale experiments (mg quantities) before scaling up .
Case Study: ICReDD’s workflow reduced reaction optimization time by 40% in analogous systems .
Advanced: How to resolve contradictions in stability data under varying storage conditions?
Methodological Answer:
Design controlled stability studies:
- Condition 1: Store at -18°C under N₂ (recommended) vs. ambient temperature to assess decomposition rates via HPLC .
- Condition 2: Expose to UV light (254 nm) to simulate photodegradation; monitor by NMR for structural changes .
- Incompatibility Testing: React with strong acids/bases (e.g., HCl, NaOH) to identify hazardous byproducts (e.g., CO₂, toxic fumes) .
Critical Finding: Degradation accelerates above 25°C, necessitating strict低温storage .
Basic: What safety protocols are essential given limited toxicological data?
Methodological Answer:
Adopt precautionary measures:
- PPE: Wear nitrile gloves, lab coats, and NIOSH-approved respirators (P95 filters) during handling .
- Engineering Controls: Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
- Spill Management: Absorb with sand/vermiculite and dispose via hazardous waste protocols .
Note: No acute toxicity data exists; treat all exposures as potentially hazardous .
Advanced: What ecological risk assessments are needed prior to large-scale use?
Methodological Answer:
Perform predictive modeling due to absent ecotoxicity
- QSAR Models: Estimate LC₅₀ for aquatic organisms using logP (calculated: ~2.1) and molecular weight (317.39 g/mol) .
- Biodegradation Screening: Use OECD 301F tests to assess mineralization rates in simulated wastewater .
- Tiered Testing: Prioritize assays for bioaccumulation (BCF > 500 indicates high risk) .
Regulatory Gap: No EPA/IARC classifications exist; preemptive mitigation is advised .
Advanced: How to analyze decomposition pathways during combustion or thermal stress?
Methodological Answer:
Use thermogravimetric analysis (TGA) coupled with GC-MS:
- TGA: Identify decomposition onset temperature (e.g., >150°C) .
- GC-MS: Detect volatile byproducts (e.g., CO, NOₓ) and correlate with FT-IR for functional group analysis .
- Mitigation: Avoid open flames and static discharge; use CO₂ fire extinguishers .
Critical Insight: Combustion releases cyanide derivatives, necessitating emergency scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
